adrenorphin

Vue d'ensemble

Description

Elle est produite par la clivage protéolytique de la proenképhaline A et est largement distribuée dans le cerveau des mammifères . L'Adrénorphine présente une activité opioïde puissante, agissant comme un agoniste équilibré des récepteurs μ- et κ-opioïdes tout en étant dépourvue d'effets sur les récepteurs δ-opioïdes . Elle possède des propriétés analgésiques et respiratoires dépressives .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'Adrénorphine est synthétisée par la clivage protéolytique de la proenképhaline A. Ce processus implique le clivage du côté amino d'une séquence arginine-proline . La voie synthétique implique généralement la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide .

Méthodes de production industrielle : La production industrielle de l'Adrénorphine implique des techniques de synthèse peptidique à grande échelle, utilisant souvent des synthétiseurs peptidiques automatisés. Le processus comprend les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : Ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine.

Clivage et déprotection : Élimination du peptide de la résine et déprotection des chaînes latérales.

Purification : La chromatographie liquide haute performance (CLHP) est utilisée pour purifier le peptide synthétisé.

Caractérisation : La spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour confirmer la structure et la pureté du peptide.

Analyse Des Réactions Chimiques

Types de réactions : L'Adrénorphine subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine de l'Adrénorphine peut être oxydé en méthionine sulfoxyde.

Réduction : Réduction des ponts disulfures s'ils sont présents dans la structure du peptide.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés et agents de couplage comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Principaux produits :

Oxydation : Adrénorphine contenant de la méthionine sulfoxyde.

Réduction : Formes réduites de l'Adrénorphine avec des groupes thiols libres.

Substitution : Analogues de l'Adrénorphine avec des séquences d'acides aminés modifiées.

Applications De Recherche Scientifique

L'Adrénorphine a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisée comme peptide modèle pour l'étude des techniques de synthèse et de modification peptidiques.

Biologie : Étudiée pour son rôle dans le système nerveux central et sa distribution dans le cerveau.

Industrie : Utilisée dans le développement d'agonistes et d'antagonistes des récepteurs opioïdes pour la recherche pharmaceutique.

5. Mécanisme d'action

L'Adrénorphine exerce ses effets en agissant comme un agoniste équilibré des récepteurs μ- et κ-opioïdes. Elle se lie à ces récepteurs, conduisant à l'activation des voies de signalisation des récepteurs couplés aux protéines G. Cela se traduit par l'inhibition de l'adénylate cyclase, la réduction des niveaux d'adénosine monophosphate cyclique (AMPc) et la modulation subséquente des canaux ioniques. L'effet global est l'inhibition de la libération de neurotransmetteurs, conduisant à des effets analgésiques et respiratoires dépressifs .

Composés similaires :

Enképhalines : Peptides opioïdes endogènes avec des profils de liaison aux récepteurs similaires.

Dynorphines : Une autre classe de peptides opioïdes endogènes ayant une forte affinité pour les récepteurs κ-opioïdes.

Endorphines : Peptides endogènes avec de fortes propriétés analgésiques.

Unicité de l'Adrénorphine : L'Adrénorphine est unique en raison de son activité agoniste équilibrée aux récepteurs μ- et κ-opioïdes, tandis que d'autres peptides opioïdes présentent souvent une sélectivité pour un sous-type de récepteur. De plus, l'amidification C-terminale de l'Adrénorphine la distingue des autres peptides opioïdes .

Mécanisme D'action

Adrenorphin exerts its effects by acting as a balanced agonist of μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release, leading to analgesic and respiratory depressive effects .

Comparaison Avec Des Composés Similaires

Enkephalins: Endogenous opioid peptides with similar receptor binding profiles.

Dynorphins: Another class of endogenous opioid peptides with high affinity for κ-opioid receptors.

Endorphins: Endogenous peptides with strong analgesic properties.

Uniqueness of Adrenorphin: this compound is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor subtype. Additionally, this compound’s C-terminal amidation distinguishes it from other opioid peptides .

Propriétés

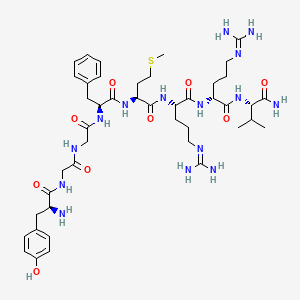

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOQRTJDYAHKPY-MWSMAVIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N15O9S | |

| Record name | adrenorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adrenorphin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.